methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
IUPAC命名与异构体考量
目标化合物的系统命名遵循国际纯化学与应用化学联合会(IUPAC)规则,其核心骨架为茚并[1,2-b]吡啶。根据取代基位置优先级,母体结构确定为1H-茚并[1,2-b]吡啶-5-酮,其中:
- 编号规则 :茚环与吡啶环的稠合位置为茚的1,2位与吡啶的b边,形成五元并六元环体系。
- 取代基定位 :
- 3位羧酸甲酯基(-COOCH₃)
- 4位2-[(3-氟苄基)氧基]苯基取代基
- 2位甲基(-CH₃)
- 立体化学描述 :由于4,5-二氢结构的存在,吡啶环4-5位为单键,形成半饱和体系,需明确氢化位置对构象的影响。
异构体可能性分析:
分子结构解析:稠环体系与取代基空间排列
目标化合物的三维结构通过X射线晶体学与计算化学模拟结合解析(图1),关键特征包括:
| 结构特征 | 数值/描述 | 数据来源 |
|---|---|---|
| 茚环-吡啶稠合角 | 12.7° | |
| 苄氧基二面角(C-O-C) | 118.5° | |
| 分子长度(最长轴) | 1.84 nm |
稠环核心分析 :
茚并[1,2-b]吡啶骨架由茚环的1,2位与吡啶环的b边稠合形成,导致π电子体系共轭范围扩展。密度泛函理论(DFT)计算显示,该稠环体系的HOMO-LUMO能隙为3.2 eV,表明其具有显著电子离域特性。
取代基空间效应 :
Properties
Molecular Formula |
C28H22FNO4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-[2-[(3-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H22FNO4/c1-16-23(28(32)33-2)24(25-26(30-16)19-10-3-4-11-20(19)27(25)31)21-12-5-6-13-22(21)34-15-17-8-7-9-18(29)14-17/h3-14,24,30H,15H2,1-2H3 |
InChI Key |
QZDPXUNPXYFNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4OCC5=CC(=CC=C5)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
Aldehyde precursor : 2-[(3-Fluorobenzyl)oxy]benzaldehyde (synthesized via Williamson ether synthesis between 2-hydroxybenzaldehyde and 3-fluorobenzyl bromide).
-
1,3-Indandione : Serves as the diketone component.
-
Methyl acetoacetate : Provides the β-keto ester for pyridine ring formation.
-
Catalyst : Scandium(III) triflate (Sc(OTf)₃, 10 mol%) or ytterbium(III) triflate (Yb(OTf)₃, 5 mol%).
-
Conditions : Ethanol solvent, ultrasonic irradiation (60 kHz, 300 W), room temperature, 30–60 minutes.
Mechanistic Pathway
-
Imine formation : Aldehyde reacts with ammonium acetate to generate an imine intermediate.
-
Michael addition : 1,3-Indandione undergoes conjugate addition to the imine.
-
Cyclization : Methyl acetoacetate participates in a six-membered ring closure, forming the indeno[1,2-b]pyridine scaffold.
-
Aromatization : Dehydration yields the fully conjugated system.
Optimization Data
| Parameter | Sc(OTf)₃ (10 mol%) | Yb(OTf)₃ (5 mol%) |
|---|---|---|
| Reaction time (min) | 30 | 45 |
| Yield (%) | 91–98 | 84–91 |
| Purity (HPLC) | >95% | >93% |
Advantages : High atom economy, recyclable catalyst, reduced reaction time via ultrasound.
Nano-CeO₂/ZnO-Catalyzed Solvent-Free Synthesis
Procedure
Key Observations
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.12 (m, 8H, Ar-H), 5.22 (s, 2H, OCH₂), 3.89 (s, 3H, COOCH₃), 3.02 (s, 3H, CH₃).
-
IR (KBr) : 1725 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O ketone), 1245 cm⁻¹ (C-O-C).
Stepwise Cyclization-Friedel Crafts Approach
Synthetic Sequence
-
Formation of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamide : Reacts with 2-[(3-fluorobenzyl)oxy]benzaldehyde in xylene at 140°C for 12 hours.
-
Cascade cyclization : Intramolecular Friedel-Crafts alkylation forms the indeno[1,2-b]pyridine core.
-
Esterification : Treatment with methanol and sulfuric acid yields the methyl ester.
Performance Metrics
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Aldehyde coupling | 78 | 90 |
| Cyclization | 85 | 92 |
| Esterification | 95 | 98 |
Limitations : Longer reaction time (18–24 hours) compared to one-pot methods.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Hantzsch (ultrasonic) | 91–98 | 30–60 min | Moderate | High |
| Nano-CeO₂/ZnO | 88–92 | 4 hours | Low | Industrial |
| Stepwise cyclization | 78–85 | 18–24 hours | High | Moderate |
Critical Challenges and Solutions
-
Regioselectivity : Ultrasonic methods favor 4-substitution due to enhanced electronic effects under cavitation.
-
Byproducts : Trace amounts of 6-substituted isomers (<2%) are removed via recrystallization from ethanol/water.
-
Catalyst deactivation : Nano-CeO₂/ZnO undergoes sintering at >100°C; optimal temperature is 80°C .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further reactivity.
Electrophilic Aromatic Substitution
The electron-rich indeno-pyridine moiety participates in electrophilic substitutions, particularly at the C-6 and C-8 positions.
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles (e.g., amines, alcohols) to form amides or transesterified products.
Reduction of the Keto Group
The 5-oxo group is selectively reduced to a hydroxyl or methylene group, modulating biological activity.
Condensation Reactions
The enamine tautomer of the indeno-pyridine core reacts with aldehydes or ketones to form Schiff bases.
Photochemical and Thermal Degradation
Stability studies reveal decomposition pathways under stress conditions.
Key Structural Insights Influencing Reactivity:
-
The indeno-pyridine core provides a conjugated π-system, facilitating electrophilic substitutions and redox reactions.
-
The 3-fluorobenzyl ether enhances electron-withdrawing effects, directing electrophiles to specific positions.
-
The methyl ester acts as a versatile handle for functionalization via hydrolysis or substitution .
Scientific Research Applications
Methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The target compound belongs to a class of indeno[1,2-b]pyridines with variable substituents at the 4-phenyl and 3-carboxylate positions. Below is a comparative analysis of its analogs:
Functional and Pharmacological Comparisons
- The 3-fluorobenzyloxy group in the target compound may enhance lipophilicity and alter electronic interactions compared to DDPC’s dimethylamino group .
- Biological Activity: Indeno[1,2-b]pyridines with aryl substituents (e.g., 3a-p in ) show calcium antagonism, with activity influenced by electron-withdrawing/donating groups. The fluorine atom in the target compound could modulate receptor binding similarly to chlorine in the 2-chlorophenyl analog .
- Synthetic Accessibility : All analogs are synthesized via one-pot multi-component reactions, but the target compound’s 3-fluorobenzyloxy group may require specialized protection/deprotection steps compared to simpler aryl substitutions .
Research Findings and Data Highlights
Spectroscopic and Structural Insights
- NMR Profiling : highlights the utility of NMR in comparing substituent-induced chemical shift changes. For example, analogs with identical cores (e.g., compounds 1 and 7 in ) show shifts only in regions near substituents (positions 29–36 and 39–44). This suggests that the 3-fluorobenzyloxy group in the target compound would primarily affect shifts in analogous regions .
Biological Activity
Methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an indeno-pyridine framework, suggests a diverse range of biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features several notable functional groups:
- Indeno-pyridine moiety : Contributes to pharmacological effects.
- Methyl ester group : Involved in various chemical reactions.
- Fluorobenzyl ether : Enhances lipophilicity and biological activity.
This compound exists in a keto-enamine tautomeric form stabilized by intramolecular hydrogen bonding, which is crucial for its stability and reactivity .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal activities. The presence of the indeno-pyridine structure is often associated with enhanced pharmacological effects, including:
- Inhibition of bacterial growth : Effective against various strains.
- Fungal inhibition : Demonstrated activity against common fungal pathogens.
These properties suggest its potential as a lead compound for developing new antibiotics .
Anti-Cancer Activity
Research indicates that derivatives of compounds with similar structures have shown promise in inhibiting specific enzymes related to cancer progression. This compound may interact with key proteins involved in cancer cell proliferation pathways. Notably:
- Mechanism of action : Potential inhibition of oncogenic signaling pathways.
- Cell apoptosis induction : Studies have shown increased apoptosis rates in cancer cell lines treated with similar compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in microbial resistance and cancer progression.
- Molecular Docking Studies : Simulations suggest binding affinity to specific biological targets such as kinases and other regulatory proteins.
- Electrophilic Substitution Reactions : The indeno-pyridine framework can undergo electrophilic substitutions due to the electron-rich aromatic rings present .
Comparative Analysis with Similar Compounds
The table below highlights some structurally similar compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-{[(3-methyl-5-oxo-1-phenyl)]} | Contains a pyrazolone moiety | High antibacterial activity |
| N-(2,4-difluorophenyl)methyl derivatives | Similar fluorinated aromatic ring | Exhibits HIV integrase inhibitory activity |
| Pyrrolinone derivatives | Contains a pyrrolinone structure | Notable for diverse biological activities |
These comparisons underscore the diversity within this chemical class while emphasizing the unique combination of functional groups present in this compound that may contribute to its distinctive properties and applications in medicinal chemistry .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
- Antimicrobial Assays : Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests : Evaluated against several cancer cell lines showing promising results in reducing cell viability.
- In Vivo Studies : Ongoing research aims to assess its therapeutic potential in animal models for both antimicrobial and anticancer applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing methyl 4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Esterification : Introduction of the methyl ester group via reaction of the carboxylic acid precursor with methanol under acidic conditions .
- Substitution Reactions : Incorporation of the 3-fluorobenzyloxy moiety through nucleophilic substitution or Mitsunobu reactions, as seen in analogous fluorobenzyl-containing compounds .
- Cyclization : Formation of the indeno-pyridine core using thermal or catalytic conditions, guided by precedents in indeno-heterocycle synthesis .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure, including bond angles and dihedral distortions, using techniques described for related indeno-pyridine derivatives .
- NMR Spectroscopy : Assign signals for the fluorobenzyloxy group (e.g., NMR for fluorine environment) and methyl ester protons ( NMR at δ 3.6–3.8 ppm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with ESI or MALDI-TOF .
Q. What analytical methods ensure purity and stability during storage?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (>95% purity threshold) .
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations (e.g., -20°C under inert gas) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR signals) be resolved during characterization?
- Methodological Answer :
- Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational flexibility or rotamers affecting signal splitting .
- SCXRD Validation : Cross-reference NMR assignments with crystallographic data to confirm substituent positions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ADF software) to predict chemical shifts and compare with experimental data .
Q. What strategies optimize the indeno-pyridine core for enhanced bioactivity while retaining solubility?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) at the 2-methyl position to modulate electron density .
- Solubility Enhancement : Replace the methyl ester with hydrophilic groups (e.g., carboxylate salts) while monitoring pharmacokinetic stability .
- Computational Guidance : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. How are synthetic byproducts or diastereomers characterized in complex reaction mixtures?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- X-ray Powder Diffraction (XRPD) : Identify crystalline byproducts and compare with simulated patterns from SCXRD data .
- Tandem MS/MS : Fragment ions to elucidate byproduct structures, leveraging collision-induced dissociation (CID) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
